molecular formula C16H13FN2O4S B7729116 2-[(4-Fluorophenyl)(1,3-thiazol-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)p yran-4-one

2-[(4-Fluorophenyl)(1,3-thiazol-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)p yran-4-one

Cat. No.: B7729116
M. Wt: 348.4 g/mol
InChI Key: IGFFJVPCUQPWNR-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)(1,3-thiazol-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiazolylamino group, and a hydroxymethylpyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)(1,3-thiazol-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Pyranone Ring Formation: The pyranone ring is synthesized through a condensation reaction involving a suitable aldehyde and a β-keto ester.

    Final Coupling: The final step involves coupling the thiazole and pyranone intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the pyranone ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Condensation: The compound can undergo condensation reactions with various aldehydes and ketones to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.

    Condensation: Aldehydes and ketones are used in the presence of acid or base catalysts.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

    Condensation: Formation of larger, more complex molecules.

Scientific Research Applications

2-[(4-Fluorophenyl)(1,3-thiazol-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)(1,3-thiazol-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiazole and pyranone rings can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)(1,3-thiazol-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
  • 2-[(4-Bromophenyl)(1,3-thiazol-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
  • 2-[(4-Methylphenyl)(1,3-thiazol-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one

Uniqueness

The presence of the fluorophenyl group in 2-[(4-Fluorophenyl)(1,3-thiazol-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Biological Activity

The compound 2-[(4-Fluorophenyl)(1,3-thiazol-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one is a complex organic molecule characterized by a unique combination of functional groups, which may confer significant biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound is as follows:

C16H13FN2O4S\text{C}_{16}\text{H}_{13}\text{F}\text{N}_{2}\text{O}_{4}\text{S}

This compound features:

  • A fluorophenyl group that enhances its electronic properties.
  • A thiazole ring which is known for its biological activity.
  • A pyranone structure that contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorophenyl group may engage with hydrophobic pockets in proteins, while the thiazole and pyranone rings can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Anticancer Activity

Research indicates that compounds similar to 2-[(4-Fluorophenyl)(1,3-thiazol-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one exhibit anticancer properties. For instance, studies on pyrano[2,3-c]pyrazole derivatives have shown promising results against glioblastoma cell lines, inhibiting tumor growth and demonstrating low cytotoxicity towards non-cancerous cells . The inhibition of key kinases involved in cancer pathways (e.g., AKT) has been noted in related compounds, suggesting potential for this compound as a therapeutic agent in oncology.

CompoundEC50 (μM)Target Kinase
4j20AKT2
MK-22061AKT

Anti-inflammatory Properties

Compounds containing thiazole structures have been recognized for their anti-inflammatory effects. The inhibition of p38 MAP kinase has been particularly noted in related compounds, which could suggest that 2-[(4-Fluorophenyl)(1,3-thiazol-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one may also possess similar properties . Inhibition of cytokine production (e.g., IL-1β, TNFα) could lead to therapeutic applications in autoimmune diseases.

Case Studies and Research Findings

A notable study explored the synthesis and evaluation of thiazole-containing compounds for their anticancer activity. Among the synthesized derivatives, certain compounds demonstrated significant inhibition of glioma cell proliferation while sparing non-cancerous cells . This highlights the potential for selective targeting in cancer therapy.

Another study focused on the structural modifications of thiazole derivatives, indicating that small changes in substituents could lead to substantial differences in biological activity . This underscores the importance of chemical structure in determining the efficacy of therapeutic agents.

Properties

IUPAC Name

2-[(4-fluorophenyl)-(1,3-thiazol-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S/c17-10-3-1-9(2-4-10)13(19-16-18-5-6-24-16)15-14(22)12(21)7-11(8-20)23-15/h1-7,13,20,22H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFFJVPCUQPWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C(=O)C=C(O2)CO)O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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